molecular formula C10H14N2O3 B065884 2,4,6-Trimethoxy-benzamidine CAS No. 160150-35-6

2,4,6-Trimethoxy-benzamidine

Cat. No. B065884
CAS RN: 160150-35-6
M. Wt: 210.23 g/mol
InChI Key: URIBOTBGAGUCHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing compounds similar to 2,4,6-Trimethoxy-benzamidine. For instance, a series of novel 2,4,6-trisubstituted quinazoline derivatives were designed, synthesized, and biologically evaluated for their antiproliferative activity against four human cancer cell lines . Another method involves a metal-free synthesis of partly and fully substituted pyrimidines from α,β-unsaturated ketones and benzamidine .

Scientific Research Applications

  • Antitumor Activity Against Cancer Stem Cells : A study designed and synthesized novel derivatives of dihydropyrimidinones that exhibited significant antitumor activity against colon cancer stem cells. These compounds were active against side population cancer stem cells, with one compound demonstrating an inhibitory effect on tumor growth in a mouse model (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

  • C-H Amination in Organic Synthesis : 2,4,6-Trimethoxypyridine has been identified as an efficient ligand for promoting palladium-catalyzed ortho-C-H amination. This discovery provides guidance for developing ligands that improve or enable Csp2-H activation reactions directed by weakly coordinating functional groups (Zhu et al., 2015).

  • Synthesis and Characterization of Benzamidine Derivatives : Research on the synthesis and crystal structure of N,N,N'-tris(trimethylsilyl)benzamidine and Dichlorantimon-N,N'-bis(trimethylsilyl)benzamidinat revealed insights into the structural properties of these compounds (Ergezinger, Weller, & Dehnicke, 1988).

  • Modulation of Receptors in Neurology : Trimetazidine, a compound related to 2,4,6-Trimethoxy-benzamidine, was studied for its effect on AMPA/kainate receptors in rat vestibular ganglion neurons. This research could contribute to understanding the protective role of trimetazidine in the inner ear and its anti-excitotoxic activity (Dayanithi et al., 2007).

  • Synthesis of Analogs for Drug Development : A study synthesized 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the osteoarthritis drug rhein. This compound showed improved systemic exposure in guinea pigs, indicating potential for drug development (Owton et al., 1995).

  • Inhibitors of Dihydrofolate Reductases : Research into 2,4-diamino-5-deaza-6-substituted pyrido[2,3-d]pyrimidine antifolates demonstrated significant inhibition of dihydrofolate reductases, with potential implications for the treatment of infections and as antitumor agents (Gangjee et al., 1996).

  • Building Blocks in Main Group and Coordination Chemistry : N-silylated benzamidines, including derivatives of benzamidine, are useful in the preparation of various inorganic heterocycles and transition metal complexes. Their versatility in chemistry is significant (Edelmann, 1994).

  • Proteolytic Inhibitor in Biochemical Analysis : Benzamidine has been used as a proteolytic inhibitor in the radioimmunoassay of glucagon in plasma, highlighting its importance in biochemical research and analysis (Ensinck et al., 1972).

Future Directions

While specific future directions for 2,4,6-Trimethoxy-benzamidine are not mentioned in the search results, research into similar compounds suggests potential applications in the treatment of various diseases. For instance, a series of novel 2,4,6-trisubstituted quinazoline derivatives showed considerable antiproliferative activity against four human cancer cell lines . This suggests that 2,4,6-Trimethoxy-benzamidine and similar compounds could have potential applications in medical and pharmaceutical research.

properties

IUPAC Name

2,4,6-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBOTBGAGUCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403454
Record name 2,4,6-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxy-benzamidine

CAS RN

160150-35-6
Record name 2,4,6-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.4 g of 2,4,6-trimethoxybenzamidoxime are dissolved in 120 ml of a methanol/dichloromethane/acetic acid mixture (2/2/1; (v/v/v)) in an autoclave and hydrogenation is carried out at a pressure of 2×106Pa in the presence of 1 g of Raney nickel. After hydrogenation for 2 hours, the catalyst is separated out and the mixture is concentrated to dryness.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane acetic acid
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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